molecular formula C24H21NO3 B14333504 1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one) CAS No. 104014-57-5

1,1',1''-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one)

Cat. No.: B14333504
CAS No.: 104014-57-5
M. Wt: 371.4 g/mol
InChI Key: KBDFLQJHWBMWLR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’'-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one) typically involves the reaction of nitrilotriacetic acid with 2-bromoacetophenone under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the nitrilotriacetic acid attacks the electrophilic carbon of the bromoacetophenone, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, pH, and concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’'-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one) undergoes various chemical reactions, including:

    Oxidation: The ketone groups can be oxidized to carboxylic acids using strong oxidizing agents.

    Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

1,1’,1’'-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one) has various applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,1’,1’'-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one) involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to bind to hydrophobic pockets in proteins, potentially inhibiting their activity. The ketone groups can also form hydrogen bonds with amino acid residues, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    1,1’,1’'-[Nitrilotri(2,1-phenylene)]tri(methan-1-one): Similar structure but with methanone groups instead of ethanone.

    1,1’,1’'-[Nitrilotri(2,1-phenylene)]tri(propan-1-one): Similar structure but with propanone groups instead of ethanone.

Uniqueness

1,1’,1’'-[Nitrilotri(2,1-phenylene)]tri(ethan-1-one) is unique due to its specific combination of aromatic rings and ketone groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and interact with biological macromolecules makes it a valuable compound in various fields of research.

Properties

CAS No.

104014-57-5

Molecular Formula

C24H21NO3

Molecular Weight

371.4 g/mol

IUPAC Name

1-[2-(2-acetyl-N-(2-acetylphenyl)anilino)phenyl]ethanone

InChI

InChI=1S/C24H21NO3/c1-16(26)19-10-4-7-13-22(19)25(23-14-8-5-11-20(23)17(2)27)24-15-9-6-12-21(24)18(3)28/h4-15H,1-3H3

InChI Key

KBDFLQJHWBMWLR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1N(C2=CC=CC=C2C(=O)C)C3=CC=CC=C3C(=O)C

Origin of Product

United States

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